molecular formula C10H14N2O4S B014685 (2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid CAS No. 62234-28-0

(2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid

Cat. No. B014685
CAS RN: 62234-28-0
M. Wt: 258.3 g/mol
InChI Key: NOFBBVASBDIESZ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, including compounds similar to (2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid, often involves complex chemical reactions that require precise conditions. For instance, a method involves the application of biocatalysis to produce mammalian metabolites of biaryl-bis-sulfonamide compounds, highlighting the compound's metabolic pathways and potential for modification (Zmijewski et al., 2006). Another approach for the synthesis of related sulfonamide compounds uses asymmetric synthesis techniques, indicating the significance of chirality in the biological activity of these molecules (Tucker & Chesterson, 1988).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives plays a crucial role in their chemical behavior and interaction with biological targets. Studies have shown that the conformational properties of these compounds, influenced by intramolecular H-bonds, are key factors in their activity (Tye & Skinner, 2002). The structure-activity relationship (SAR) is further explored through the synthesis of fused bicyclic amino acids, demonstrating the impact of molecular architecture on functionality (Guenter & Gais, 2003).

Chemical Reactions and Properties

The chemical behavior of (2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid and its derivatives is influenced by their sulfonamide group. Research has shown that these compounds can undergo various chemical reactions, offering a range of functionalities. For example, sulfonamide derivatives have been utilized in reactions aiming to synthesize specific enantiomers, highlighting their versatility in chemical synthesis (Shiraiwa et al., 1998).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and delivery. Investigations into these properties can provide insights into the compound's stability, bioavailability, and interaction with pharmaceutical excipients (Asada et al., 2010).

Scientific Research Applications

Medicinal Chemistry and Biological Applications

Sulfonamide Analogs and Biological Activities : Sulfonamide compounds, including analogs similar to “(2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid,” have been extensively investigated for their biological and preclinical importance. Research has shown that these compounds possess various biological activities such as diuretic, antihypertensive, anti-inflammatory, anticancer, and others. Specifically, competitive AMPA receptor antagonists based on N-sulfonylamino structures have shown promise in treating neurological disorders like epilepsy and schizophrenia (Elgemeie et al., 2019).

Sulfonamide Inhibitors : Recent research has identified sulfonamide compounds as significant inhibitors for various enzymes and receptors, demonstrating their potential in treating diseases like cancer, glaucoma, and bacterial infections. The primary sulfonamide moiety, a key structure in these compounds, has been found in many clinically used drugs, highlighting its importance in drug development (Gulcin & Taslimi, 2018).

Environmental Science Applications

Degradation of Environmental Pollutants : Sulfonamide compounds have been studied for their role in the degradation of environmental pollutants. Advanced oxidation processes (AOPs) have been used to treat compounds like acetaminophen in aqueous media, generating various by-products. Research into the degradation pathways, kinetics, and biotoxicity of these by-products is crucial for understanding the environmental impact of sulfonamide compounds and related substances (Qutob et al., 2022).

Safety And Hazards

The safety information for “(2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid” indicates that it has the GHS07 pictogram and the signal word "Warning"1. The hazard statements include H315, H319, and H3351. The precautionary statement is P2611.


Future Directions

The future directions for the study of “(2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. More research is needed to fully understand its properties and potential applications.


properties

IUPAC Name

(2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-7-2-4-8(5-3-7)17(15,16)12-9(6-11)10(13)14/h2-5,9,12H,6,11H2,1H3,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFBBVASBDIESZ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364931
Record name 3-Amino-N-(4-methylbenzene-1-sulfonyl)-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid

CAS RN

62234-28-0
Record name 3-Amino-N-(4-methylbenzene-1-sulfonyl)-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.